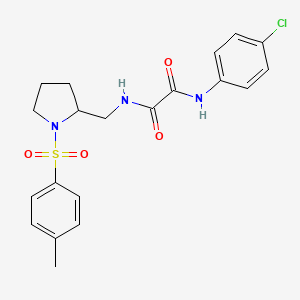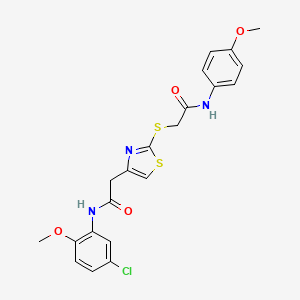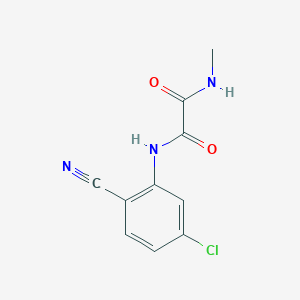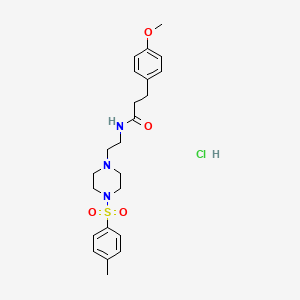![molecular formula C18H25N5O3 B2758546 3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896309-45-8](/img/structure/B2758546.png)
3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bronchodilatory and Anti-allergic Applications
Research on similar purine derivatives has demonstrated active bronchodilatory and anti-allergic properties, particularly in the context of asthma and exercise-induced bronchospasm. Studies involving double-blind, placebo-controlled evaluations have shown that certain purine derivatives can effectively act as bronchodilators, improving asthma disability scores and functional parameters like FEV1 after oral administration. This suggests their potential in treating respiratory conditions (Cho Yw et al., 1981).
Oncological Applications
Purine analogs, such as temozolomide, have been extensively studied for their efficacy in oncological applications, particularly in the treatment of progressive low-grade glioma. Temozolomide's mechanism involves chemical conversion to an active methylating agent under physiological conditions, indicating a broader class of purine derivatives' potential in cancer therapy (J. Quinn et al., 2003).
Neuroprotection in Parkinson’s Disease
Certain methylated purines have been investigated for their neuroprotective properties, particularly in models of Parkinson's disease. For example, caffeine and specific A2A adenosine receptor antagonists have shown potential in attenuating neurotoxin-induced dopaminergic deficits, suggesting a role for purine compounds in neuroprotection and the treatment of neurodegenerative diseases (J. Chen et al., 2001).
Urolithiasis Research
Studies on the composition of urinary stones have revealed the presence of methylated purines, indicating the complex biochemical interactions leading to stone formation. This underscores the importance of purine metabolism in understanding and potentially treating urolithiasis (K. Safranow et al., 2005).
Metabolic and Dietary Implications
The metabolism of purine compounds, including their role in the formation of urinary stones and the presence of carcinogenic metabolites in human urine following dietary intake of cooked meats, has been extensively studied. These findings highlight the significance of purine derivatives in human health, dietary considerations, and potential carcinogenic risks (Dongchun Wang et al., 2016).
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-11(2)8-23-16(24)14-15(20(4)18(23)25)19-17-21(12(3)9-22(14)17)10-13-6-5-7-26-13/h9,11,13H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPDDDDZRCEVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)
![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2758479.png)

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)
